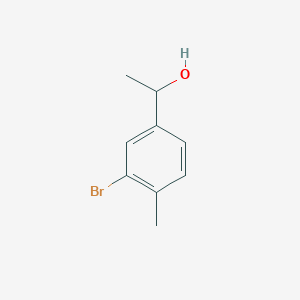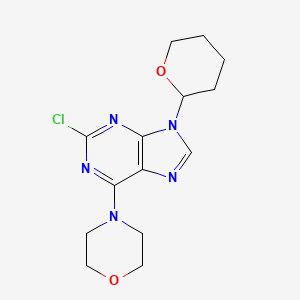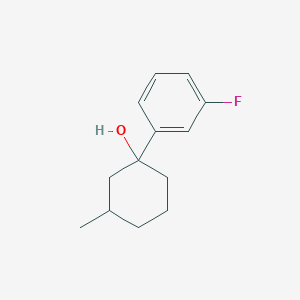
1-(3-Bromo-4-methylphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-4-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H11BrO. It is a brominated phenyl ethanol derivative, characterized by the presence of a bromine atom at the third position and a methyl group at the fourth position of the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(3-Bromo-4-methylphenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the bromination of 4-methylacetophenone followed by reduction. The process typically includes the following steps:
Bromination: 4-methylacetophenone is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromo-4-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form different derivatives depending on the reducing agents used.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 1-(3-bromo-4-methylphenyl)ethanone.
Reduction: Different alcohol derivatives depending on the reducing agent.
Substitution: Substituted phenyl ethanol derivatives.
Applications De Recherche Scientifique
1-(3-Bromo-4-methylphenyl)ethan-1-ol has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs due to its potential biological activity.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-4-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the bromine atom can participate in halogen bonding, further affecting the compound’s interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Bromo-3-methylphenyl)ethanol: Similar structure but with different positioning of the bromine and methyl groups.
1-(3-Chloro-4-methylphenyl)ethanol: Chlorine atom instead of bromine.
1-(3-Bromo-4-ethylphenyl)ethanol: Ethyl group instead of methyl.
Uniqueness
1-(3-Bromo-4-methylphenyl)ethan-1-ol is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and research applications .
Propriétés
Formule moléculaire |
C9H11BrO |
|---|---|
Poids moléculaire |
215.09 g/mol |
Nom IUPAC |
1-(3-bromo-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11BrO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7,11H,1-2H3 |
Clé InChI |
ALJNMHXPTJTHOG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(C)O)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Fluorophenyl)methylidene]cyclohexan-1-one](/img/structure/B8597907.png)
![6-[4-(1H-indol-3-yl)piperidin-1-yl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8597914.png)







![Benzaldehyde, 4-[ethyl[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]amino]-](/img/structure/B8597961.png)


